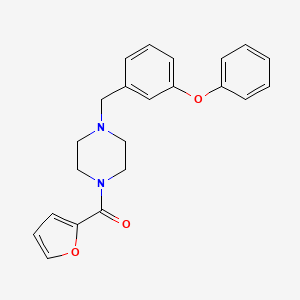
(3S)-3-hydroxy-N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide, also known as (S)-TFEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of piperidine derivatives and has a molecular formula of C9H14F3NO2.
Mécanisme D'action
The exact mechanism of action of (S)-TFEP is not fully understood, but it is believed to act as an allosteric modulator of certain enzymes and receptors. It has been shown to bind to the active site of these targets and induce conformational changes that affect their activity and function.
Biochemical and Physiological Effects:
Studies have shown that (S)-TFEP has a range of biochemical and physiological effects, depending on the target it interacts with. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. (S)-TFEP has also been shown to modulate the activity of certain receptors, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-TFEP in lab experiments is its high purity and stability, which makes it a reliable and consistent tool for studying the effects of allosteric modulation on various targets. However, one limitation of using (S)-TFEP is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on (S)-TFEP. One area of interest is its potential as a drug candidate for the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential as a tool for studying the effects of allosteric modulation on various targets, which could lead to the development of new drugs for a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of (S)-TFEP and its effects on different targets, which could help to identify new therapeutic targets and improve drug discovery and development.
Méthodes De Synthèse
The synthesis of (S)-TFEP involves a multistep process that starts with the reaction between 2,2,2-trifluoroethylamine and ethyl 2-oxocyclohexanecarboxylate to form the intermediate compound, ethyl 2-(2,2,2-trifluoroethyl)piperidine-1-carboxylate. This intermediate is then reduced with sodium borohydride to produce (S)-TFEP in high yield and purity.
Applications De Recherche Scientifique
(S)-TFEP has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors that are involved in various diseases, such as cancer, inflammation, and neurological disorders. (S)-TFEP has also been explored as a potential drug candidate for the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(3S)-3-hydroxy-N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)5-12-7(15)13-3-1-2-6(14)4-13/h6,14H,1-5H2,(H,12,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNDXABKWNKDA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-hydroxy-N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)



![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)

![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)
![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)

![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)
